N-(6-甲氧基吡啶-3-基)咪唑并[1,2-b]哒嗪-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazopyridine is an important fused bicyclic 5–6 heterocycle and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
Synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis of this scaffold .Molecular Structure Analysis
The molecular structure of imidazopyridine analogues is recognized for its wide range of applications in medicinal chemistry . The structure–activity relationship is a critical aspect of their development .Chemical Reactions Analysis
Imidazopyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The compounds were also active against MDR-Mtb strains .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazopyridine analogues are largely dependent on their structure and the substituents they carry .科学研究应用
中枢神经系统活性
N-(6-甲氧基吡啶-3-基)咪唑并[1,2-b]哒嗪-6-甲酰胺及其衍生物已被检测其在中枢神经系统中的活性。该组化合物已显示出与大鼠脑膜的显着结合,表明其在神经科学和药理学研究中的潜在相关性 (Barlin 等,1992).
药物化学策略
该化合物已被确定为药物发现中降低醛氧化酶 (AO) 介导的代谢的研究的一部分。研究表明,改变杂环或阻断 N-(6-甲氧基吡啶-3-基)咪唑并[1,2-b]哒嗪-6-甲酰胺等化合物的反应位点可能是降低 AO 代谢的有效策略,这对于开发更稳定的药物至关重要 (Linton 等,2011).
Tyk2 JH2 抑制剂的开发
涉及该化合物的研究已导致鉴定出高效且选择性高的 Tyk2 JH2 抑制剂。这些抑制剂已显示出在大鼠药效学模型中抑制 IFNγ 产生的功效,突出了它们在开发新型治疗剂中的潜力 (Liu 等,2019).
合成和化学性质
研究还集中在 6-甲氧基咪唑并[1,2-b]哒嗪及其类似物的合成上,探索它们的化学性质和反应。这些发现有助于更深入地了解这些化合物的化学性质,这对进一步的药物和化学研究很有价值 (Lombardino,1968).
对病毒复制的抑制特性
在病毒学领域,N-(6-甲氧基吡啶-3-基)咪唑并[1,2-b]哒嗪-6-甲酰胺的衍生物被设计为优化对牛病毒性腹泻病毒和丙型肝炎病毒等病毒复制的抑制特性。这些化合物有望开发出新的抗病毒剂 (Enguehard-Gueiffier 等,2013).
作用机制
未来方向
The World Health Organization has taken the initiative to develop new TB drugs . Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . The future direction in this field could involve the development of new compounds based on the imidazopyridine scaffold, with improved efficacy against various diseases.
属性
IUPAC Name |
N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-20-12-5-2-9(8-15-12)16-13(19)10-3-4-11-14-6-7-18(11)17-10/h2-8H,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTBOYKQDONEHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=NN3C=CN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。